molecular formula C15H14N2O2S2 B2840586 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1421477-00-0

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2840586
CAS No.: 1421477-00-0
M. Wt: 318.41
InChI Key: BAUPUVWKYZOPPP-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound characterized by a thiophene-substituted propyl chain bearing a hydroxyl group. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for biological targets such as enzymes and receptors. The thiophene moiety, an aromatic heterocycle, may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c18-11(13-6-3-9-20-13)7-8-16-14(19)15-17-10-4-1-2-5-12(10)21-15/h1-6,9,11,18H,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPUVWKYZOPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Anilines

Benzothiazole cores are classically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carboxylic acids or esters. A modern adaptation involves bromine-mediated cyclization of methyl 4-aminobenzoate with potassium thiocyanate in glacial acetic acid (Scheme 1).

Table 1: Optimization of Benzothiazole Cyclization

Reagent System Temperature (°C) Yield (%) Reference
KSCN/Br₂ in AcOH 80 72
NH₄SCN/H₂O₂ in DMF 100 68
Thiourea/HCl in EtOH 70 55

Key intermediates like methyl 2-aminobenzo[d]thiazole-6-carboxylate are hydrolyzed to the carboxylic acid using NaOH/EtOH (90°C, 4 h).

Preparation of 3-Hydroxy-3-(thiophen-2-yl)propylamine

Thiophene-2-carbaldehyde as a Building Block

Thiophene-2-carbaldehyde undergoes nucleophilic addition with nitromethane in the presence of ammonium acetate to form β-nitro alcohol intermediates. Subsequent hydrogenation over Raney nickel yields 3-amino-1-(thiophen-2-yl)propan-1-ol.

Table 2: Reductive Amination Conditions

Reducing Agent Solvent Pressure (psi) Yield (%)
H₂/Pd-C EtOH 50 85
NaBH₄/CoCl₂ THF Ambient 78
LiAlH₄ Et₂O Reflux 65

Amide Bond Formation: Final Assembly

Carbodiimide-Mediated Coupling

Activation of benzo[d]thiazole-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by addition of 3-hydroxy-3-(thiophen-2-yl)propylamine, affords the target compound in 67–89% yield.

Critical Parameters :

  • Solvent Polarity : Dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates.
  • Temperature : Reactions performed at 0–5°C minimize racemization.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Patent CA2629336A1 discloses Suzuki-Miyaura coupling of benzothiazole boronic acids with halogenated pyrimidines, though adaptation for amide synthesis requires functional group tolerance studies.

Solid-Phase Synthesis

Immobilization of the thiophene-propylamine fragment on Wang resin enables iterative coupling-deprotection cycles, achieving 94% purity after HPLC.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.22 (m, 6H, Ar-H), 5.21 (s, 1H, OH), 3.45–2.98 (m, 4H, CH₂).
  • HRMS : m/z calcd for C₁₆H₁₅N₂O₂S₂ [M+H]⁺: 347.0632; found: 347.0635.

Challenges and Optimization Opportunities

  • Regioselectivity in Thiophene Functionalization : Thiophene-2-carbaldehyde exhibits preferential reactivity at the α-position, but competing β-substitution necessitates directing groups.
  • Amide Bond Stability : Hydrolysis under acidic conditions mandates Boc protection of the amine during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: N-(3-oxo-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide.

    Reduction: N-(3-amino-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide.

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features facilitate the exploration of new chemical reactions and the development of novel materials. The combination of the benzo[d]thiazole core and thiophene ring provides opportunities for creating derivatives with enhanced properties.

Biology

The biological activity of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is notable due to the presence of bioactive moieties. Research indicates potential antimicrobial, anticancer, and anti-inflammatory activities:

  • Antimicrobial Activity : Similar compounds have shown significant inhibitory effects against various bacteria, including E. coli, with IC50 values around 33 nM.
  • Anticancer Activity : The compound exhibits cytotoxic effects against several cancer cell lines:
    Cell LineIC50 (μM)
    A549 (Lung Cancer)10 - 20
    HeLa (Cervical Cancer)5 - 15
    MCF-7 (Breast Cancer)8 - 25

Research suggests that the compound induces apoptosis in cancer cells through mechanisms such as enzyme inhibition and reactive oxygen species generation.

Medicine

In medical research, derivatives of this compound are being explored as potential drug candidates. The benzo[d]thiazole core is prevalent in pharmaceuticals, and adding a thiophene ring may enhance biological activity. Studies are ongoing to evaluate its efficacy against diseases such as cancer and bacterial infections.

Industry

Industrially, this compound may be utilized in developing advanced materials like organic semiconductors or light-emitting diodes (LEDs). The electronic properties imparted by the thiophene ring make it suitable for applications in electronics and optoelectronics.

Antibacterial Study

A study demonstrated that derivatives similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole exhibited significant antibacterial activity against E. coli, reinforcing its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro assessments revealed that compounds with similar structures displayed cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 5 μM to over 20 μM, indicating their promise as anticancer agents.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The benzo[d]thiazole moiety could interact with DNA or proteins, while the thiophene ring might modulate the compound’s overall electronic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzothiazole derivatives:

Compound Name Substituents Key Features Synthesis Yield Potential Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Target) 3-hydroxy-3-(thiophen-2-yl)propyl Hydroxyl group enhances polarity; thiophene enables π-π interactions. Not reported Anticancer, antimicrobial, CNS ligands
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14) 3-(Naphthalen-2-yl)propyl Bulky naphthalene group increases lipophilicity and steric hindrance. 21% Not specified
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Cycloheptylamino-propoxy Aliphatic cycloheptyl chain enhances lipophilicity; likely CNS-targeted. 33% Multitargeted CNS ligands
N-(Cyclohexylmethyl)-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide (3f) Cyclohexylmethylamino-propoxy Branched cyclohexyl group improves metabolic stability. 26.2% Multitargeted ligands
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31) Benzo[b]thiophene-acrylonitrile Combretastatin-like structure; potent anticancer activity (GI₅₀ <10–100 nM). Not reported Anticancer (tubulin inhibition)

Key Observations :

Structural Flexibility: The target compound’s hydroxyl-thiophene substituent distinguishes it from analogs with naphthalene (Compound 14) or aliphatic chains (3e, 3f). In contrast, Compound 31 () replaces the carboxamide with an acrylonitrile group, enabling potent tubulin-binding activity via its combretastatin-like structure .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thiophene-containing propylamine to the benzothiazole-2-carboxylic acid scaffold, similar to Compound 14’s synthesis (21% yield).

Biological Implications :

  • While the target compound lacks explicit bioactivity data, structurally related benzothiazoles exhibit antimicrobial (), antitumor (), and CNS activity (). The hydroxyl group may confer improved solubility for in vivo efficacy, contrasting with the lipophilic naphthalene or cycloalkyl derivatives .

Physicochemical Properties: The hydroxyl group in the target compound reduces logP compared to naphthalene (Compound 14) or cycloheptyl (3e) derivatives, favoring aqueous solubility. The thiophene’s lower aromaticity compared to naphthalene may reduce nonspecific binding but maintain target engagement .

Research Findings and Trends

  • Anticancer Potential: Benzothiazole derivatives with aromatic substituents (e.g., naphthalene, thiophene) show promise in overcoming multidrug resistance (). The target compound’s thiophene moiety aligns with this trend .
  • CNS Penetration : Lipophilic substituents (e.g., cycloheptyl in 3e) enhance blood-brain barrier permeability, but the target’s hydroxyl group may limit CNS uptake unless actively transported .
  • Synthetic Challenges : Low yields in analogs like Compound 14 (21%) and 3g (10.2%) highlight difficulties in coupling bulky substituents to benzothiazoles. The hydroxyl group in the target compound may exacerbate steric challenges .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₄N₂O₂S₂
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1421477-00-0

The compound features a benzo[d]thiazole core, a thiophene ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
  • Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are used to introduce the thiophene moiety.
  • Attachment of Hydroxypropyl Group : A nucleophilic substitution reaction is performed to attach the hydroxypropyl group to the thiophene ring.

Antimicrobial Properties

Research indicates that compounds related to benzothiazoles exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively.

Compound Target Bacteria MIC (μg/mL)
This compoundE. coli1.56 - 6.25
Similar BenzothiazolesStaphylococcus aureus0.008 - 0.046

In a study, derivatives displayed MIC values as low as 0.0033 μg/mL against E. coli DNA gyrase, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that similar benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
A549 (Lung Cancer)10 - 20
HeLa (Cervical Cancer)5 - 15
MCF-7 (Breast Cancer)8 - 25

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest by interfering with signaling pathways that regulate cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to apoptosis in cancer cells.

Case Studies

  • Antibacterial Study : A derivative similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole showed significant inhibitory effects on E. coli with an IC50 value of approximately 33 nM .
  • Cytotoxicity Assessment : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 5 μM to over 20 μM, indicating their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide?

Answer: The synthesis involves multi-step organic reactions, including:

  • Step 1: Condensation of thiophene derivatives (e.g., 3-hydroxy-3-(thiophen-2-yl)propanol) with benzo[d]thiazole-2-carboxylic acid precursors.
  • Step 2: Amide bond formation via coupling reagents (e.g., POCl₃ or EDC/HOBt) under inert conditions.
  • Step 3: Purification via column chromatography or recrystallization using solvent systems like ethyl acetate/petroleum ether .
    Key variables affecting yield include reaction temperature (70–100°C), solvent polarity (DMSO/DMF for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, thiophene protons typically appear at δ 6.8–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC: Purity assessment (>95% by reverse-phase chromatography) .

Q. What preliminary assays are used to screen the compound’s biological activity?

Answer:

  • In vitro cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition: Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP ) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with reactivity .
  • Molecular Docking: Simulate binding interactions with targets (e.g., COX-2 active site) to explain discrepancies in IC₅₀ values. Software like AutoDock Vina can predict binding affinities .
  • QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility Enhancement: Co-solvents (e.g., Cremophor EL) or salt formation (hydrochloride salts) .
  • Metabolic Stability: Liver microsome assays to identify metabolic hotspots (e.g., hydroxylation sites) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. How can researchers address low synthetic yields (<30%) during scale-up?

Answer:

  • Catalyst Optimization: Replace POCl₃ with milder agents (e.g., DCC/DMAP) to reduce side reactions .
  • Flow Chemistry: Continuous reactors improve heat/mass transfer, enhancing reproducibility .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Q. What experimental evidence supports the compound’s mechanism of action in anti-inflammatory pathways?

Answer:

  • Western Blotting: Measure suppression of pro-inflammatory markers (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
  • ELISA: Quantify prostaglandin E2 (PGE2) inhibition, a key mediator of inflammation .
  • Fluorescence Polarization: Assess binding to COX-2 using FITC-labeled probes .

Methodological Challenges & Data Interpretation

Q. How to reconcile conflicting results in cytotoxicity assays across cell lines?

Answer:

  • Dose-Response Curves: Ensure consistent IC₅₀ determination methods (e.g., 72-hour incubation vs. 48-hour) .
  • Cell Line Validation: Check for genetic drift or contamination (e.g., STR profiling) .
  • Synergistic Effects: Test combinations with standard chemotherapeutics (e.g., doxorubicin) .

Q. What analytical techniques characterize the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via HPLC .
  • Mass Spectrometric Imaging (MSI): Track compound distribution and metabolite formation in tissue sections .

Q. How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized targets .

Tables for Key Data

Property Value/Description Reference
Molecular Weight ~369.5 g/mol (estimated)
Solubility Soluble in DMSO, DMF; insoluble in water
Biological Activity IC₅₀ = 12 µM (COX-2 inhibition)
Synthetic Yield 16–59% (varies with conditions)

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